2-Methylbenzene-1,3,5-tricarboxylic acid
Description
Contextualization within Aromatic Polycarboxylic Acids and Their Derivatives
2-Methylbenzene-1,3,5-tricarboxylic acid belongs to the class of aromatic polycarboxylic acids. These are organic compounds characterized by a benzene (B151609) ring substituted with multiple carboxyl groups (-COOH). numberanalytics.com Aromatic polycarboxylic acids are fundamental in organic chemistry, serving as precursors for a wide array of derivatives, including esters and amides, which are pivotal in various industrial applications. numberanalytics.com The presence of multiple carboxyl groups imparts distinct physical and chemical properties, such as high melting points and the ability to form strong hydrogen bonds. numberanalytics.com
The family of benzenetricarboxylic acids includes three isomers: trimesic acid (benzene-1,3,5-tricarboxylic acid), trimellitic acid (benzene-1,2,4-tricarboxylic acid), and hemimellitic acid (benzene-1,2,3-tricarboxylic acid). wikipedia.orgwikipedia.org this compound is a derivative of trimesic acid, featuring an additional methyl group on the benzene ring. nih.gov This substitution introduces steric and electronic effects that can influence the coordination behavior and the resulting architecture of supramolecular structures. The synthesis of such polycarboxylic acids can be achieved through the liquid-phase oxidation of corresponding polyalkyl aromatics. google.com
Significance of Multifunctional Organic Ligands in Supramolecular and Material Chemistry
Multifunctional organic ligands are crucial in the fields of supramolecular chemistry and materials science for the construction of complex, highly ordered structures like metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These ligands possess multiple coordination sites that can bind to metal ions or clusters, forming extended one-, two-, or three-dimensional networks. wikipedia.org The ability to design and synthesize MOFs with tailored properties such as high porosity, large surface area, and specific functionalities has driven significant research interest. bohrium.com
The properties of MOFs are highly dependent on the nature of the organic linker. researchgate.net Multifunctional ligands, like this compound, offer the potential to create frameworks with enhanced stability and functionality. mdpi.com The strategic use of such ligands allows for the fine-tuning of pore size, shape, and chemical environment within the resulting material, leading to applications in gas storage and separation, catalysis, and sensing. researchgate.netbohrium.com The concept of using mixed organic ligands in MOF synthesis further expands the possibilities for creating materials with novel topologies and functions. researchgate.net
Structural Characteristics Enabling Diverse Chemical Interactions
The chemical behavior of this compound is dictated by its distinct structural components: a central benzene ring, three carboxyl groups, and one methyl group. nih.gov The three carboxyl groups, positioned at the 1, 3, and 5 positions of the benzene ring, are the primary sites for coordination with metal ions. The deprotonation of these acidic groups allows for the formation of strong coordinate bonds, a fundamental interaction in the assembly of MOFs and coordination polymers. mdpi.com
The spatial arrangement of the carboxyl groups provides a specific geometry for coordination, influencing the topology of the resulting framework. Furthermore, these carboxyl groups can act as both hydrogen bond donors and acceptors, contributing to the stability of the crystal structure through the formation of extensive hydrogen-bonded networks. mdpi.com
The methyl group at the 2-position introduces a degree of asymmetry to the molecule. This can lead to more complex and potentially chiral supramolecular architectures. The steric bulk of the methyl group can also influence the packing of the molecules in the solid state and the accessibility of the adjacent carboxyl groups for coordination. This interplay of coordination and hydrogen bonding, modulated by the steric and electronic influence of the methyl group, makes this compound a versatile building block for creating a diverse range of supramolecular structures.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H8O6 |
| Molecular Weight | 224.17 g/mol |
| InChI | InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) |
| InChIKey | AYXZCFRWTIRMLY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
| CAS Number | 32971-88-3 |
| Data sourced from PubChem. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZCFRWTIRMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Methylbenzene-1,3,5-tricarboxylic Acid
While specific literature detailing the direct synthesis of this compound is not extensively documented, its synthesis can be inferred from established methods for structurally similar polysubstituted benzene (B151609) derivatives. The primary challenge lies in the controlled introduction of three carboxyl groups onto a methylated benzene ring in a specific 1,3,5-orientation relative to each other and ortho to the methyl group. The synthetic strategies are often multi-step processes requiring careful selection of starting materials and reaction conditions to achieve the desired regiochemistry.
Analogous Synthetic Strategies from Related Benzenetricarboxylic Acids
The synthesis of this compound can be approached by adapting well-known methods for preparing other benzenetricarboxylic acids, such as trimesic acid (benzene-1,3,5-tricarboxylic acid).
Oxidative Routes from Methylated Benzene Precursors
A prominent strategy for the synthesis of benzenecarboxylic acids is the oxidation of alkyl-substituted benzene precursors. libretexts.orgscribd.com For instance, the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene) with oxidizing agents like nitric acid or potassium permanganate (B83412) is a common method to produce trimesic acid. nih.govmedchemexpress.comwikipedia.orgnih.gov This approach can be logically extended to synthesize this compound by starting with a precursor such as 2,4,6-trimethyltoluene. However, the selective oxidation of the three methyl groups while preserving the fourth is a significant challenge. Milder oxidizing agents, such as manganese dioxide, can selectively oxidize one methyl group to an aldehyde, demonstrating the potential for controlled oxidation. medchemexpress.com
A continuous liquid-phase air oxidation of mesitylene to trimesic acid has been developed, utilizing a catalyst system of cobalt acetate (B1210297) and manganese acetate with promoters. wikipedia.org A similar approach could theoretically be applied to a trimethylated toluene (B28343) derivative.
Table 1: Comparison of Oxidizing Agents for Methylated Benzenes
| Oxidizing Agent | Precursor Example | Product Example | Notes |
| Nitric Acid | Mesitylene | Trimesic Acid | Strong oxidizing conditions. nih.govmedchemexpress.com |
| Potassium Permanganate | Alkylbenzene | Benzoic Acid | Strong oxidizing agent, breaks down alkyl chains to the carboxylic acid. libretexts.org |
| Manganese Dioxide | Mesitylene | 3,5-Dimethylbenzaldehyde | Milder oxidation, selective to one methyl group. medchemexpress.com |
| Trifluoroperacetic Acid | Mesitylene | Mesitol (2,4,6-trimethylphenol) | Leads to hydroxylation rather than carboxylation. medchemexpress.com |
Carboxylation and Related Functionalization Approaches
Direct carboxylation of an aromatic ring is another viable synthetic route. Friedel-Crafts type reactions can be employed to introduce carboxyl groups. nist.govquora.com For example, the carboxylation of toluene using carbon dioxide in the presence of a strong Lewis acid like aluminum chloride can yield p-toluic acid. nist.govquora.com To synthesize a tricarboxylic acid, this reaction would need to be performed sequentially, with the directing effects of the existing substituents carefully considered at each step.
A one-pot chlorocarboxylation of toluene has been reported, which introduces both chloro and carboxy groups. scribd.com While not directly applicable, it showcases the possibility of multi-functionalization in a single step. The use of phosgene (B1210022) or oxalyl chloride in Friedel-Crafts acylation can also lead to the formation of carboxylic acid functionalities after hydrolysis. google.comresearchgate.net
Multistep Derivatization from Simpler Aromatic Compounds
A plausible multistep synthesis of this compound could start from a simpler, readily available aromatic compound like toluene. The synthetic design would need to strategically introduce the three carboxyl groups while navigating the directing effects of the substituents at each stage.
One potential, though complex, synthetic sequence could involve:
Friedel-Crafts Acylation of Toluene: Reacting toluene with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst would primarily yield the para- and ortho-substituted products. google.com
Separation of Isomers: The desired isomer would need to be isolated.
Further Functionalization: Subsequent Friedel-Crafts acylations or other electrophilic aromatic substitution reactions would be carried out to introduce the other functional groups. The order of these reactions is critical to achieve the desired 1,2,3,5-substitution pattern. wikipedia.org
Oxidation: The introduced alkyl or acyl groups would then be oxidized to carboxylic acids.
Another approach could be a Diels-Alder reaction, which is a powerful tool for constructing substituted aromatic rings. researchgate.net This would involve the reaction of a substituted diene with a suitable dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized. researchgate.net
Functionalization and Derivatization Reactions of Carboxylic Acid Moieties
The three carboxylic acid groups of this compound are key sites for further molecular modification, allowing for the synthesis of a variety of derivatives with tailored properties.
Esterification Reactions for Molecular Modification
Esterification is a fundamental transformation of carboxylic acids. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comchemguide.co.uk The yield of the ester can often be increased by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com
For sterically hindered carboxylic acids, such as this compound where the carboxyl groups are in proximity to each other and the methyl group, standard esterification methods might be slow or inefficient. nj.govresearchgate.net In such cases, alternative methods can be employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for the esterification of sterically hindered acids under mild conditions. libretexts.orggoogle.com
A patent describes the synthesis of trimethyl trimesate from trimesic acid and methanol (B129727) using concentrated sulfuric acid as a catalyst, achieving a high yield. researchgate.net A similar procedure could be applied to this compound to produce its corresponding trimethyl ester.
Table 2: Common Esterification Methods for Aromatic Carboxylic Acids
| Method | Reagents | Conditions | Applicability |
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating | General use, may be slow for hindered acids. masterorganicchemistry.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Effective for sterically hindered acids. libretexts.orggoogle.com |
| Acyl Chloride Route | Thionyl Chloride (to form acyl chloride), then Alcohol | Room Temperature | Vigorous reaction, good for forming esters. chemguide.co.uk |
Amidation Reactions and Linker Formation
The conversion of the carboxylic acid groups of this compound into amide functionalities is a key strategy for creating robust and highly organized supramolecular structures. These reactions typically involve the condensation of the tricarboxylic acid with a primary or secondary amine. The resulting products, 2-Methylbenzene-1,3,5-tricarboxamides, are analogous to the well-studied benzene-1,3,5-tricarboxamides (BTAs). researchgate.netresearchgate.netresearchgate.net
The self-assembly properties of these tricarboxamides are driven by intermolecular hydrogen bonding between the amide groups, leading to the formation of one-dimensional, fibrous nanostructures. researchgate.netnih.gov The presence of the methyl group on the benzene ring can influence the solubility and packing of these supramolecular polymers. The general synthetic approach involves activating the carboxylic acids, often by converting them to the corresponding acyl chlorides, followed by reaction with the desired amine.
A variety of amines can be employed in these amidation reactions, allowing for the introduction of diverse functional groups at the periphery of the molecule. This modularity is crucial for tailoring the properties of the resulting materials for specific applications. For instance, the incorporation of long alkyl chains or polyethylene (B3416737) glycol (PEG) chains can modulate the solubility and self-assembly behavior in different solvents. nih.govrsc.org
Table 1: Illustrative Amidation Reactions for Tricarboxylic Acids
| Tricarboxylic Acid Derivative | Amine | Coupling Method | Product Type | Reference |
|---|---|---|---|---|
| Benzene-1,3,5-tricarbonyl trichloride (B1173362) | N,N-dialkyl-ethylamino substituents | Schotten-Baumann conditions | Supramolecular microtubes | rsc.org |
| 5-(methoxycarbonyl)isophthaloyl dichloride | 1-phenyl-2,5,8,11,14-pentaoxahexacosan-26-amine | Base-catalyzed condensation | Fluorescently labeled BTAs | tue.nl |
Formation of Acyl Halides for Coupling Reactions
For many synthetic applications, particularly in amidation and esterification reactions, it is advantageous to convert the carboxylic acid groups of this compound into more reactive acyl halides. The most common transformation is the formation of the corresponding acyl chloride, 2-Methylbenzene-1,3,5-tricarbonyl trichloride.
This conversion is typically achieved by treating the tricarboxylic acid with a chlorinating agent. Standard reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). merckmillipore.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
The resulting 2-Methylbenzene-1,3,5-tricarbonyl trichloride is a highly reactive intermediate. Its three acyl chloride groups can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and carbanions. This high reactivity makes it a key precursor for the synthesis of various derivatives and complex molecules. For example, the related compound, 1,3,5-benzenetricarbonyl trichloride, is commercially available and widely used for these purposes. merckmillipore.comsigmaaldrich.com
Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Typical Byproducts | Notes |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl | Byproducts are gaseous and easily removed. |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Reaction is often faster and cleaner than with SOCl₂. |
Strategic Incorporations into Complex Organic Architectures
The rigid, C3-symmetric structure of this compound makes it an excellent building block for the construction of highly ordered, multidimensional structures such as metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comsci-hub.stepa.gov In this context, the deprotonated form of the molecule, 2-methylbenzene-1,3,5-tricarboxylate, acts as a trivalent organic linker, coordinating to metal ions or clusters to form extended networks.
The synthesis of these materials is typically carried out under solvothermal conditions, where the tricarboxylic acid and a metal salt are heated in a high-boiling point solvent. sci-hub.st The specific structure of the resulting MOF is influenced by a variety of factors, including the choice of metal ion, the reaction solvent, temperature, and the presence of other coordinating ligands. mdpi.comsci-hub.st The methyl group on the linker can influence the porosity and surface properties of the resulting MOF.
The use of benzene-1,3,5-tricarboxylic acid (H₃BTC) as a linker is well-established in the synthesis of a wide range of MOFs with varying topologies and properties. mdpi.comsci-hub.stepa.gov For instance, the reaction of H₃BTC with zinc(II) salts can yield materials with high porosity and thermal stability. researchgate.net It is anticipated that this compound would behave similarly, providing a means to fine-tune the properties of these materials. These MOFs have potential applications in gas storage, separation, and catalysis. nih.gov
Beyond MOFs, the amido derivatives of this compound can self-assemble into complex supramolecular architectures, as discussed in section 2.3.2. These assemblies can form gels, liquid crystals, and other ordered phases with potential applications in materials science and biomedicine. nih.govnih.gov
Table 3: Examples of Complex Architectures from Tricarboxylic Acid Linkers
| Linker | Metal Ion/Partner | Architecture Type | Application Area | Reference |
|---|---|---|---|---|
| 1,3,5-Benzenetricarboxylic acid | Zn(II) | Metal-Organic Framework | Lithium-ion batteries | researchgate.net |
| 1,3,5-Benzenetricarboxylic acid | Cu(II) | Metal-Organic Framework | Not specified | mdpi.com |
| 1,3,5-Benzenetricarboxylic acid | Cd(II) | Metal-Organic Framework | Not specified | sci-hub.st |
Supramolecular Assembly and Host Guest Chemistry
Directed Self-Assembly through Hydrogen Bonding Interactions
The three carboxylic acid moieties are the primary drivers for the self-assembly of 2-Methylbenzene-1,3,5-tricarboxylic acid through hydrogen bonding. The carboxyl groups can act as both hydrogen bond donors (the hydroxyl hydrogen) and acceptors (the carbonyl oxygen), leading to the formation of robust and directional intermolecular connections.
Research into the crystal engineering of related tricarboxylic acid derivatives has demonstrated the prevalence of specific hydrogen bonding motifs. For instance, the carboxylic acid groups readily form dimeric synthons, where two molecules are held together by a pair of O-H···O hydrogen bonds. In the case of this compound, the presence of the methyl group introduces steric hindrance that can influence the preferred hydrogen bonding patterns, potentially leading to the formation of more complex, three-dimensional networks rather than simple planar sheets often observed with its non-methylated counterpart, trimesic acid.
Exploitation of π-π Stacking Phenomena in Supramolecular Networks
The aromatic core of this compound facilitates π-π stacking interactions, which are non-covalent interactions between the electron clouds of adjacent benzene (B151609) rings. These interactions, although weaker than hydrogen bonds, play a significant role in the stabilization and organization of supramolecular structures.
Formation and Stability of Supramolecular Gels and Polymeric Networks
Under specific conditions, this compound has the potential to act as a gelator, forming supramolecular gels. This process involves the self-assembly of the molecules into long, entangled fibrous networks that immobilize the solvent, leading to the formation of a gel. The driving forces for this self-assembly into fibers are the same non-covalent interactions discussed previously: hydrogen bonding and π-π stacking.
The stability of these supramolecular gels is dependent on the strength and cooperativity of these interactions. The introduction of the methyl group can impact the packing of the molecules within the gel fibers, potentially affecting the gel's thermal stability and mechanical properties. The formation of these extended, one-dimensional polymeric networks is a hallmark of many benzene-1,3,5-tricarboxamide derivatives, which are closely related structurally. While detailed studies on the gelation properties of this compound itself are limited, the principles derived from its amide analogues suggest a strong potential for such behavior.
Host-Guest Recognition and Encapsulation in Crystalline and Amorphous Structures
The self-assembly of this compound can lead to the formation of porous supramolecular structures, both in the crystalline state and potentially in amorphous materials. These porous networks can act as hosts for smaller guest molecules, a cornerstone of host-guest chemistry.
The size and shape of the pores or cavities within the supramolecular framework are determined by the geometry of the constituent molecules and the nature of their intermolecular interactions. The methyl group in this compound can play a crucial role in defining the architecture of these cavities. The encapsulation of guest molecules within these frameworks can lead to the formation of inclusion compounds, where the guest is physically trapped within the host lattice. This has potential applications in areas such as separation, storage, and sensing of small molecules. The recognition between the host and guest is often governed by a combination of size and shape complementarity, as well as specific non-covalent interactions between the guest and the interior of the host cavity.
Applications in Advanced Materials Science
Building Block for Covalent Organic Frameworks (COFs)
While specific, named Covalent Organic Frameworks (COFs) synthesized directly from 2-Methylbenzene-1,3,5-tricarboxylic acid are not extensively documented in primary literature, its structural motif is highly relevant to the field. COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, offering high thermal stability and permanent porosity. nih.govtcichemicals.com The design of COFs relies on the geometry of these building blocks, or linkers, to dictate the resulting topology and properties. tcichemicals.com
The parent compound, benzene-1,3,5-tricarboxylic acid, is a classic C3-symmetric linker used to create hexagonal pore structures. The introduction of a methyl group, as in this compound, represents a key strategy known as linker functionalization. This approach is used to tune the properties of COFs. rsc.org The methyl group can influence the framework's characteristics in several ways:
Steric Hindrance: The methyl group can affect the stacking of the 2D layers within the COF, potentially altering the interlayer spacing and pore environment.
Electronic Properties: As an electron-donating group, the methyl substituent can modify the electronic nature of the framework, which is crucial for applications in electronics and catalysis.
Solubility and Processability: The added functional group can alter the solubility of the precursors, influencing the synthesis conditions and the processability of the final material.
Stability: The presence of a substituent like a methyl group can sometimes lead to a slight decrease in the thermal decomposition temperature of the resulting framework compared to its unsubstituted counterpart. rsc.org
The functionalization of COF linkers is a pivotal strategy for creating materials with tailored performance for specific applications like gas storage, separation, and sensing. nih.gov
Precursor for Star-Shaped Molecules and Dendritic Architectures
Star-shaped molecules and dendrimers are highly branched, three-dimensional macromolecules that radiate from a central core. Benzene-1,3,5-tricarboxylic acid is a quintessential core molecule for these architectures due to its three symmetrically placed reactive sites. By converting the carboxylic acid groups into more reactive forms, such as acyl chlorides, they can be reacted with various "arm" units to build up a star-shaped structure.
The use of this compound as the central core introduces a deliberate asymmetry and functionalization to the resulting molecule. The methyl group can influence the final properties of the star-shaped molecule or dendrimer by:
Altering the planarity and rigidity of the central core.
Modifying the solubility and thermal characteristics of the macromolecule.
Creating a specific chemical environment near the core, which could be exploited in host-guest chemistry or catalysis.
Research into star-shaped molecules often focuses on creating materials with unique photophysical and liquid crystalline properties. The precise control over the molecular architecture, starting from the core, is fundamental to achieving these desired functions.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, most notably Metal-Organic Frameworks (MOFs), are crystalline compounds consisting of metal ions or clusters coordinated to organic linkers. rsc.org The parent compound, benzene-1,3,5-tricarboxylic acid, is one of the most widely used linkers in MOF chemistry, forming iconic structures like HKUST-1 (Hong Kong University of Science and Technology-1).
This compound serves as a functionalized alternative to trimesic acid for MOF synthesis. The strategy of using linkers with different substituents is a primary method for tuning MOF properties for specific applications. rsc.org The introduction of the methyl group onto the linker can have significant consequences for the resulting MOF:
Structural Variation: The steric bulk of the methyl group can prevent the formation of known structures or lead to new, unique framework topologies.
Pore Environment Modification: The methyl group projects into the pores of the MOF, changing the pore size and making the internal surface more hydrophobic. This is critical for applications involving selective adsorption of molecules.
Tuning Electronic Properties: The functionalization of the organic linker is a key tool for controlling the electronic properties of the metal nodes within the MOF structure, which is fundamental for their use in catalysis and photocatalysis. rsc.org
Application as a Component in Catalytic Support Structures
The porous and highly functionalizable nature of materials like MOFs and COFs makes them excellent candidates for use as catalytic support structures. The framework can serve as a host for catalytically active metal nanoparticles or the framework itself (both the metal nodes and organic linkers) can possess catalytic activity.
When this compound is used as a linker in these materials, the methyl group can play a direct or indirect role in catalysis. rsc.org
Direct Role: The methyl group can be chemically modified after the framework has been synthesized (a process known as postsynthetic modification) to introduce new catalytic sites. researchgate.net For example, the benzylic methyl group could be functionalized for subsequent reactions.
Indirect Role: By modifying the electronic properties of the framework, the methyl group can influence the activity of the catalytic metal centers within the structure. rsc.org It can also control the diffusion of reactants and products into and out of the pores due to its effect on the pore environment. This ability to control the chemical environment at an atomic level makes such tailored supports highly desirable for improving catalytic selectivity and efficiency.
Data Tables
Table 1: Physicochemical Properties of this compound
This table presents the key computed properties of the title compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₀H₈O₆ | nih.gov |
| Molecular Weight | 224.17 g/mol | nih.gov |
| CAS Number | 32971-88-3 | nih.gov |
| Canonical SMILES | CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | nih.gov |
| InChIKey | AYXZCFRWTIRMLY-UHFFFAOYSA-N | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 6 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Exact Mass | 224.03208797 Da | nih.gov |
Table 2: Comparison of this compound and its Parent Compound
This table highlights the key differences introduced by the methyl group.
| Feature | This compound | Benzene-1,3,5-tricarboxylic acid (Trimesic Acid) |
| Molecular Formula | C₁₀H₈O₆ | C₉H₆O₆ |
| Molecular Weight | 224.17 g/mol | 210.14 g/mol |
| Symmetry | Asymmetric (C1 symmetry) | Symmetric (D3h symmetry) |
| Key Feature | Methyl group provides a site for potential post-synthesis modification and alters electronic properties. | High symmetry is ideal for forming predictable, regular porous networks. |
| Primary Impact in Materials | Induces hydrophobicity in pores, offers steric influence, and allows for fine-tuning of electronic structure. | Forms stable, well-defined hexagonal or other symmetric framework structures. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on aromatic carboxylic acids, such as 2-Methylbenzene-1,3,5-tricarboxylic acid, provide fundamental information about their geometry, electronic properties, and reactivity.
Electronic Properties and Molecular Orbitals: DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute key electronic properties. researchgate.netnih.gov The addition of a methyl group to the benzene-1,3,5-tricarboxylic acid core is expected to influence the electronic distribution. Studies on similar methyl-substituted benzene (B151609) molecules have shown that such additions can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is a key factor in the molecule's potential for charge transfer interactions. nih.gov
The HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the electron-withdrawing carboxyl groups. nih.govmdpi.com Analysis of these frontier orbitals helps in understanding the sites susceptible to electrophilic and nucleophilic attack.
Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be calculated. mdpi.comscienceopen.com These descriptors quantify the molecule's stability and reactivity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic groups, indicating sites for electrophilic attack, and positive potential (blue) around the hydrogen atoms, which are potential sites for nucleophilic interaction. nih.govscienceopen.com
Table 1: Key Electronic Properties from DFT Calculations (Illustrative) Note: These values are illustrative for a molecule of this type and would be precisely determined in a specific computational study.
| Property | Description | Typical Focus of Study |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. scienceopen.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. scienceopen.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. scienceopen.com |
| Electronegativity (χ) | The power to attract electrons | Calculated as -(EHOMO + ELUMO) / 2. researchgate.net |
Computational Analysis of Intermolecular Interactions and Hydrogen Bond Energies
The self-assembly and crystal engineering of this compound are dominated by intermolecular interactions, primarily hydrogen bonding. Computational methods are essential for quantifying the strength and nature of these interactions.
The three carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of robust supramolecular structures. rsc.org Theoretical studies on the parent compound, benzene-1,3,5-tricarboxylic acid (trimesic acid), have shown that it forms various hydrogen-bonded networks, including dimers and extended sheets. researchgate.net The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often in a dimeric synthon. bohrium.com
Computational analyses, including Hirshfeld surface analysis, can be used to visualize and quantify intermolecular contacts in the crystalline state. scispace.comresearchgate.net This analysis breaks down the interactions into contributions from different atom-atom contacts (e.g., O···H, C···H, C···C), providing a detailed fingerprint of the crystal packing forces. nih.gov For this compound, in addition to the dominant hydrogen bonds, weaker C-H···O and π-π stacking interactions are also expected to play a role in stabilizing the three-dimensional architecture. The presence of the methyl group may introduce additional weak interactions and sterically influence the preferred hydrogen bonding patterns.
The energies of these hydrogen bonds can be calculated using high-level ab initio or DFT methods. researchgate.net For instance, studies on related benzene-1,3,5-tricarboxamides (BTAs) have computationally determined the stability of different dimeric arrangements, showing that specific hydrogen bonding patterns can be significantly more stable than others. nih.govresearchgate.net Such calculations are crucial for understanding why certain supramolecular synthons are preferentially formed over others. researchgate.net
Molecular Dynamics Simulations for Assembly Prediction and Stability Analysis
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into the dynamic processes of self-assembly and the thermal stability of the resulting structures. bohrium.com
Self-Assembly Prediction: MD simulations can be used to predict how individual molecules of this compound aggregate from a disordered state (e.g., in a solvent or in the gas phase) to form ordered supramolecular polymers or crystals. nih.gov By simulating a system containing many molecules over time, researchers can observe the spontaneous formation of hydrogen-bonded networks and identify the most stable aggregate structures. These simulations can rationalize experimental observations and predict the influence of factors like solvent and temperature on the assembly process. researchgate.net
Stability Analysis: Once an assembled structure is formed, MD simulations are used to assess its thermal stability. By gradually increasing the temperature in the simulation, one can observe the motions of the molecules and identify the temperature at which the ordered structure breaks down or "melts." bohrium.com This is often characterized by the disruption of the critical hydrogen bonding network. For example, simulations on trimesic acid on graphene have shown that twisting and rotation of the carboxylic groups at higher temperatures lead to the breakage of hydrogen bonds and the disordering of the molecular network. bohrium.com Such simulations provide atomic-level detail on the mechanisms of thermal decomposition and phase transitions.
Prediction of Structural Parameters and Energetic Landscapes
Computational chemistry is instrumental in predicting the structural parameters of this compound and mapping its energetic landscape.
Structural Parameters: Quantum chemical calculations, particularly DFT, can accurately predict geometric parameters such as bond lengths, bond angles, and torsion angles. nih.govuzh.ch The optimized geometry represents a local minimum on the potential energy surface. For this compound, key parameters include the C-C and C-O bond lengths of the carboxylic acid groups, the orientation of these groups relative to the benzene ring, and the planarity of the molecule. The presence or absence of intermolecular interactions, such as hydrogen bonding, can significantly influence these parameters, particularly the torsion angles that define the orientation of the functional groups. uzh.ch
Table 2: Selected Predicted Structural Parameters (Illustrative) Note: These are typical bond lengths for similar structures and would be precisely calculated for the target molecule.
| Parameter | Typical Bond Type | Expected Value (Å) | Method of Prediction |
|---|---|---|---|
| C-C (ring) | Aromatic C-C | ~1.39 - 1.41 | DFT Geometry Optimization |
| C-C (carboxyl) | Aromatic C to Carboxyl C | ~1.49 - 1.51 | DFT Geometry Optimization |
| C=O | Carbonyl | ~1.21 - 1.23 | DFT Geometry Optimization |
| C-O | Carboxyl C-OH | ~1.34 - 1.36 | DFT Geometry Optimization |
| C-C (methyl) | Aromatic C to Methyl C | ~1.50 - 1.52 | DFT Geometry Optimization |
Energetic Landscapes: The energetic landscape describes the potential energy of the system as a function of its atomic coordinates. Understanding this landscape is key to predicting stable molecular conformations and the pathways for self-assembly. researchgate.net Computational methods can identify different stable and metastable structures (local minima) and the energy barriers (transition states) between them. For example, in benzene-1,3,5-tricarboxamides, calculations have shown that a dimer with six hydrogen bonds is more stable at zero Kelvin than a dimer with three hydrogen bonds, but the latter is a more favorable building block for further assembly. nih.govresearchgate.net Mapping these energy differences helps to explain the complex competition between different possible assemblies. Umbrella sampling, a specific MD technique, can be used to calculate the potential of mean force along a reaction coordinate, providing a quantitative measure of the stability of oligomers versus dimers. nih.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel, Sustainable Synthetic Pathways for Substituted Benzenetricarboxylic Acids
The advancement of green chemistry is crucial for the synthesis of functionalized aromatic compounds like 2-Methylbenzene-1,3,5-tricarboxylic acid. Current research emphasizes the development of environmentally benign synthetic routes that minimize or eliminate the use of hazardous solvents and reagents.
One promising approach involves the use of water as a solvent. For instance, a novel method for preparing HKUST-1, a well-known Metal-Organic Framework (MOF), utilizes a coprecipitation reaction of copper(II) chloride and 1,3,5-benzenetricarboxylic acid in distilled water, avoiding toxic solvents. researchgate.net This methodology could be adapted for methylated analogues, offering a more sustainable production pathway. Another sustainable strategy involves functionalizing natural polymers. Benzene-1,3,5-tricarboxylic acid has been successfully functionalized onto cherry gum to create a novel and recoverable nanocatalyst, demonstrating the potential for bio-based feedstocks in the synthesis of complex aromatic derivatives. mdpi.com
Future synthetic explorations could focus on:
Catalytic Oxidation: Developing selective oxidation catalysts that can convert methyl-substituted xylenes (B1142099) or related precursors directly to this compound with high yield and purity.
Biocatalysis: Engineering enzymes or microbial pathways for the specific synthesis of substituted benzenetricarboxylic acids from renewable starting materials.
Mechanochemistry: Utilizing solvent-free mechanochemical methods (e.g., ball milling) to drive the carboxylation of methylated aromatic precursors, reducing solvent waste and energy consumption.
A divergent synthesis approach starting from readily available materials like 2,3,5-triiodobenzoic acid has been shown to be effective for creating 1,3,5-trisubstituted benzenes, which could be adapted for these target molecules. rsc.org
Tailoring MOF and COF Structures for Targeted Applications (e.g., sensing, energy)
The introduction of a methyl group onto the 1,3,5-benzenetricarboxylic acid linker can significantly influence the properties of resulting Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The methyl group can alter pore size, hydrophobicity, and electronic characteristics, enabling the fine-tuning of materials for specific tasks.
Sensing Applications: MOFs constructed from functionalized linkers are excellent candidates for chemical sensors. For example, MOFs prepared with benzene-1,3,5-tricarboxylic acid and functionalized with polysulfides have shown high selectivity for heavy metal ions like Hg(II). nih.gov The presence of a methyl group on the linker could enhance selectivity or sensitivity by modifying the host-guest interactions within the framework's pores.
Energy Applications: In the realm of energy, MOFs are explored for gas storage and as electrocatalysts. Copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC) MOFs have been investigated as catalysts for biodiesel production. researchgate.net Aluminum-based MOFs using benzene-1,3,5-tricarboxylic acid have been synthesized for potential use in supercapacitors and energy storage. researchgate.netdntb.gov.ua The methyl group in this compound could improve the electrochemical stability or catalytic activity of such MOFs. For example, MOFs synthesized with this linker could exhibit enhanced performance in water splitting or CO2 reduction catalysis. researchgate.net
| Application Area | Potential Role of this compound | Research Example (Analogue) |
| Sensing | Modify pore environment to enhance selectivity for specific analytes. | Polysulfide-functionalized Cu-BTC MOF for Hg(II) detection. nih.gov |
| Energy Storage | Tune framework properties for improved ion transport in supercapacitors. | Al-MOF from trimesic acid targeted for supercapacitor applications. researchgate.netdntb.gov.ua |
| Catalysis | Enhance catalytic activity and stability in biodiesel production or electrocatalysis. | Cu-BTC MOF used as a heterogeneous catalyst for biodiesel synthesis. researchgate.net |
Integration into Multi-component Hybrid Functional Materials
The future of advanced materials lies in the creation of multi-component or hybrid systems where the properties of individual components are combined to achieve synergistic functionalities. This compound is an ideal candidate for incorporation into such materials.
Research has demonstrated the creation of composites by assembling polysulfides on the surface of a copper(II) and benzene-1,3,5-tricarboxylic acid MOF (Cu-BTC). nih.gov Similarly, a composite of Cu-BTC with superparamagnetic iron oxide nanoparticles (SPIONs) was synthesized for the magnetic separation of dyes from water. researchgate.net The methyl-functionalized linker could be used to create analogous hybrid materials with tailored surface properties. For instance, the increased hydrophobicity from the methyl group could be advantageous in creating MOF-polymer composites for membrane-based separations or for developing more effective adsorbents for nonpolar pollutants.
Future directions include:
MOF-Polymer Hybrids: Integrating MOFs based on this compound into polymer matrices to create mixed-matrix membranes with enhanced gas separation properties.
MOF-Nanoparticle Composites: Encapsulating functional nanoparticles (e.g., plasmonic, magnetic) within the pores of a MOF built from the methylated linker to create materials for tandem catalysis or targeted imaging.
Core-Shell Structures: Growing a shell of a MOF derived from this compound around a functional core to protect it or to create a selective interface.
Advanced Spectroscopic and Imaging Probes for In Situ Structural Elucidation
Understanding the formation mechanisms and dynamic behavior of materials under operational conditions is key to designing better ones. Advanced characterization techniques are critical for elucidating the structure of complex frameworks derived from linkers like this compound.
The synthesis and structure of MOFs are typically characterized using a suite of techniques. researchgate.netdntb.gov.ua
X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the synthesized frameworks. researchgate.netbohrium.com
Scanning Electron Microscopy (SEM): Reveals the morphology and crystal size of the material. researchgate.netdntb.gov.ua
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present and confirms the coordination of the carboxylate groups to the metal centers. researchgate.netresearchgate.netresearchgate.net
Raman Spectroscopy: Provides complementary vibrational information about the framework structure. nih.govresearchgate.net
Future research will increasingly rely on in situ and operando techniques to probe these materials in real-time. For example, in situ XRD can monitor the crystallization process of a MOF, while operando spectroscopy can track changes in the material's structure as it performs a catalytic reaction. These advanced methods will provide unprecedented insight into how the methyl group influences framework assembly, guest binding, and structural transformations, guiding the rational design of next-generation materials.
Application of Machine Learning and Artificial Intelligence in Material Discovery and Design
The combinatorial space for creating new materials from building blocks like this compound is vast. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this complexity and accelerate the discovery of materials with desired properties. researchgate.netaps.orgrsc.org
AI can be employed to:
Predict Material Properties: Machine learning models can be trained on large datasets of existing MOFs to predict the properties (e.g., gas uptake, bandgap, stability) of new, hypothetical structures, including those made with this compound. researchgate.netsharif.ir
Optimize Synthesis Conditions: AI algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, molar ratios) to synthesize a target material, reducing the time and cost of experimental trial-and-error. researchgate.netresearchgate.net
Inverse Design: Generative models, including large language models, can design new MOF structures with specific, application-defined properties from the ground up. arxiv.org This approach can suggest novel combinations of metal nodes and organic linkers, like our subject compound, to achieve target functions. arxiv.orgresearchgate.net
The integration of high-throughput computational screening with AI will revolutionize materials discovery. mdpi.com By leveraging data from both successful and failed experiments, ML models can uncover complex structure-property relationships and guide researchers toward the most promising synthetic targets. researchgate.net This data-driven paradigm will be essential for unlocking the full potential of functionalized linkers like this compound in creating bespoke materials for the challenges of tomorrow. nih.govyoutube.com
Q & A
Q. What are the optimal synthetic routes for 2-Methylbenzene-1,3,5-tricarboxylic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of aromatic tricarboxylic acids often involves oxidation of alkyl-substituted benzene derivatives. For example, 2-nitrobenzene-1,3,5-tricarboxylic acid was synthesized via oxidation of 2-nitromesitylene using potassium permanganate (KMnO₄) and Aliquat 336 as a phase-transfer catalyst, yielding 22% after refluxing for 3 days . Adapting this method for this compound would require substituting the starting material with a methyl-substituted precursor and optimizing reaction time, temperature, and catalyst loading. Gradient elution chromatography (e.g., silica gel columns) can aid in purification .
Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?
Methodological Answer: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is highly sensitive for detecting trace impurities, as demonstrated for structurally similar polycarboxylic acids . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and proton environments, as shown for nitro-substituted analogs . Infrared (IR) spectroscopy can validate carboxylic acid functional groups via O–H and C=O stretching bands.
Advanced Research Questions
Q. How does the methyl substitution in this compound influence its coordination behavior in metal-organic frameworks (MOFs) compared to unsubstituted analogs?
Methodological Answer: The methyl group introduces steric hindrance and electronic effects, potentially altering metal-ligand binding dynamics. For example, trimesic acid (1,3,5-benzenetricarboxylic acid) forms luminescent MOFs with lanthanides via carboxylate coordination . Comparative studies should synthesize MOFs using this compound and analyze crystallinity (via XRD), porosity (BET surface area), and luminescence properties. Computational modeling (DFT) can predict steric and electronic impacts .
Q. What strategies can resolve contradictions in solubility data for this compound across studies?
Methodological Answer: Discrepancies may arise from variations in solvent polarity, pH, or impurities. Systematic solubility testing should be conducted in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) at controlled temperatures. Purity must be verified via HPLC and elemental analysis. For example, trimesic acid exhibits pH-dependent solubility due to carboxylate deprotonation , a property likely shared by its methyl-substituted analog.
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Referencing safety data for trimesic acid , key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of acidic vapors.
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists.
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal.
Q. How can researchers design experiments to evaluate the stability of this compound under varying environmental conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability: Thermogravimetric analysis (TGA) from 25°C to 300°C.
- Photostability: Expose solid and dissolved samples to UV-Vis light (200–800 nm) and monitor degradation via HPLC .
- Hydrolytic Stability: Incubate in aqueous buffers (pH 3–10) at 25°C and 40°C, tracking carboxylate integrity via FTIR .
Application-Focused Questions
Q. Can this compound serve as a linker in stimuli-responsive MOFs for drug delivery?
Methodological Answer: The methyl group may enhance hydrophobicity, enabling pH- or temperature-triggered drug release. To test this:
Synthesize MOFs with the compound and a model drug (e.g., doxorubicin).
Characterize drug loading efficiency (UV-Vis spectroscopy).
Assess release kinetics in simulated physiological conditions (e.g., PBS at 37°C) .
Q. How does methylation impact the compound’s utility in forensic analysis compared to PTCA (1H-pyrrole-2,3,5-tricarboxylic acid)?
Methodological Answer: PTCA is a melanin degradation marker in hair analysis . While this compound lacks melanin affinity, its structural analogs could be tested as synthetic biomarkers. Compare extraction efficiency (e.g., liquid-liquid extraction) and detection limits (UHPLC-MS/MS) in spiked hair samples to evaluate forensic potential.
Data Interpretation & Reproducibility
Q. How can researchers address low reproducibility in synthetic yields of this compound?
Methodological Answer: Standardize protocols by:
- Pre-drying solvents and reagents to minimize hydrolysis.
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Documenting reaction progress via TLC or in-situ IR.
Report yields with error margins from triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
